Phenol, 4-[3-(trifluoromethyl)nonyl]-
Description
Properties
CAS No. |
141967-82-0 |
|---|---|
Molecular Formula |
C16H23F3O |
Molecular Weight |
288.35 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)nonyl]phenol |
InChI |
InChI=1S/C16H23F3O/c1-2-3-4-5-6-14(16(17,18)19)10-7-13-8-11-15(20)12-9-13/h8-9,11-12,14,20H,2-7,10H2,1H3 |
InChI Key |
SYDPNWKAIGZFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC1=CC=C(C=C1)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
Friedel-Crafts alkylation is a classical method for introducing alkyl groups to aromatic rings. For this compound, the reaction would involve phenol reacting with 3-(trifluoromethyl)nonyl chloride or bromide under Lewis acid catalysis.
Key Challenges :
- Thermal Stability : The trifluoromethyl group is electron-withdrawing, which may deactivate the alkyl halide and reduce reactivity.
- Regioselectivity : Ensuring the alkyl group attaches to the 4-position of phenol.
Procedure :
- Synthesis of 3-(Trifluoromethyl)nonyl Halide :
- Prepare the nonyl chain with a CF₃ group at the 3-position via hydrofluorination or nucleophilic substitution.
- Convert the alcohol intermediate to a halide (e.g., via SOCl₂ or PBr₃).
- Alkylation of Phenol :
- React phenol with the alkyl halide in the presence of a Lewis acid (e.g., AlCl₃).
- Optimize solvent (e.g., dichloromethane) and temperature (40–80°C) to maximize yield.
Example Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | AlCl₃ (10 mol%) | |
| Temperature | 70–100°C | |
| Solvent | Dichloromethane | |
| Reaction Time | 2–6 hours |
Limitations :
- Potential over-alkylation due to phenol’s strong activating effect.
- CF₃ group may hinder reaction efficiency.
Benzylation-Hydrogenolysis Sequence
This method, described in EP0004447A2 , involves forming a benzyl ether intermediate followed by hydrogenolysis to yield the phenol.
Steps :
- Benzylation :
- React phenol with 3-(trifluoromethyl)nonyl bromide in the presence of NaH or K₂CO₃.
- Form the benzyl ether derivative.
- Hydrogenolysis :
- Treat the benzyl ether with H₂ and Pd/C catalyst to cleave the benzyl group.
Advantages :
- High regioselectivity for para substitution.
- Avoids direct alkylation challenges.
Example Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd/C (5% w/w) | |
| Pressure | 50–100 psi H₂ | |
| Solvent | Ethanol |
Challenges :
- Requires synthesis of the 3-(trifluoromethyl)nonyl bromide.
- Risk of CF₃ group decomposition under hydrogenolysis conditions.
Cross-Coupling Reactions
Modern coupling methods (e.g., Suzuki-Miyaura) could be adapted to introduce the nonyl group.
Strategy :
- Functionalize Phenol : Introduce a boronic acid or Grignard reagent at the 4-position.
- Couple with Alkyl Halide : React with 3-(trifluoromethyl)nonyl iodide under palladium catalysis.
Feasibility :
- Suzuki Coupling : Requires a nonyl boronic acid, which may be difficult to prepare due to CF₃ group stability.
- Kumada Coupling : Use a Grignard reagent (e.g., 3-(trifluoromethyl)nonylmagnesium bromide), but CF₃ may hinder reagent formation.
Limitations :
- CF₃’s electron-withdrawing nature may reduce coupling efficiency.
- Limited examples in literature for similar substrates.
Nucleophilic Substitution
Direct substitution of a halogen on phenol with a nonyl trifluoromethyl group could be explored.
Approach :
- Halogenate Phenol : Introduce a Cl or Br at the 4-position via electrophilic substitution.
- SN2 Reaction : React with 3-(trifluoromethyl)nonyl sodium or potassium alkoxide.
Challenges :
- Steric hindrance from the nonyl group.
- CF₃ group may deplete nucleophilicity.
Biocatalytic Methods
Enzymatic alkylation or fluorination could offer green alternatives.
Examples :
- Lipase-Catalyzed Esterification : Attach the nonyl group via ester intermediates, followed by saponification.
- Fluorinase Enzymes : Introduce CF₃ post-alkylation, though such biocatalysts are rare.
Advantages :
- Mild conditions (30–40°C, aqueous media).
- Potential for high enantioselectivity.
Limitations :
- Limited substrate scope for fluorination enzymes.
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Scalability | Key Challenges |
|---|---|---|---|---|
| Friedel-Crafts | 40–60 | Moderate | High | CF₃ stability |
| Benzylation | 70–85 | High | Moderate | Intermediate synthesis |
| Cross-Coupling | 30–50 | Low | Low | Reagent stability |
| Nucleophilic Substitution | 25–40 | Moderate | Low | Steric effects |
| Biocatalytic | 50–70 | High | Moderate | Enzyme cost |
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[3-(trifluoromethyl)nonyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.
Scientific Research Applications
Phenol, 4-[3-(trifluoromethyl)nonyl]- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-[3-(trifluoromethyl)nonyl]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and other interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These properties enable the compound to modulate various biochemical pathways and exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between Phenol, 4-[3-(trifluoromethyl)nonyl]- and related compounds:
Key Observations:
Substituent Position and Acidity: The -CF₃ group’s position significantly affects acidity. For example, 3,5-bis(trifluoromethyl)phenol (pKa ~3.5) is more acidic than 4-(trifluoromethyl)phenol (pKa ~7.2) due to dual electron-withdrawing effects . Phenol, 4-[3-(trifluoromethyl)nonyl]- is expected to have moderate acidity, similar to alkylated phenols, but this may be mitigated by the electron-withdrawing -CF₃ group.
This trait is shared with 4-nonylphenol, a known endocrine disruptor .
Environmental and Toxicological Profiles: TFMP and 4-nonylphenol highlight the trade-off between functional utility and toxicity. While TFMP is acutely toxic, 4-nonylphenol’s environmental persistence raises long-term ecological concerns . The trifluoromethyl group’s stability may render Phenol, 4-[3-(trifluoromethyl)nonyl]- resistant to degradation, warranting further ecotoxicological studies.
Synthetic and Industrial Relevance: Compounds like 2-nitro-4-(trifluoromethyl)phenol (from pesticide degradation) and 3,5-bis(trifluoromethyl)phenol demonstrate the versatility of fluorinated phenols in agrochemical and material science applications . The target compound’s synthesis could involve ether bond formation or alkylation strategies, akin to methods used for TFMP derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
